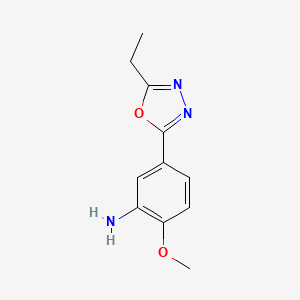

5-(5-乙基-1,3,4-噁二唑-2-基)-2-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

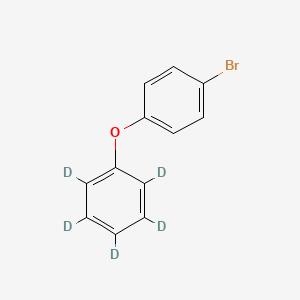

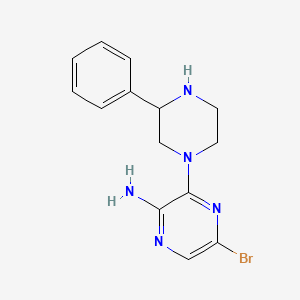

The compound "5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline" is a derivative of the 1,3,4-oxadiazole family, which is known for its heterocyclic structure containing both nitrogen and oxygen atoms within a five-membered ring. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the formation of the 1,3,4-oxadiazole ring. In the context of the provided papers, the synthesis of related compounds involves reactions such as the retro-ene reaction, where a heterocyclic ring facilitates the reaction, leading to the expulsion of formaldehyde as a highly exothermic process . Although the exact synthesis of the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring. The papers discuss the behavior of related compounds under various conditions, such as thermolysis and photolysis, which can lead to the formation of carbenes, ylides, or diazo compounds . These reactions are influenced by the molecular structure, including the presence of substituents on the oxadiazole ring, which can stabilize different intermediates and affect the overall reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives is diverse, with the ability to undergo various transformations. For instance, the decomposition of methoxyoxadiazoline in alcohols leads to products with an anti configuration, indicating the influence of the double bond in stabilizing transition states . Additionally, the rates of formation of carbonyl ylides from methoxy-substituted oxadiazolines are affected by substituent effects, which can alter the electron density at specific positions on the ring and influence the kinetics of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of methoxy and aryl substituents can impact properties such as solubility, boiling point, and stability. The kinetics of decomposition reactions and the formation of intermediates provide insights into the thermal stability and reactivity of these compounds . The substituent effects on the rates of formation of carbonyl ylides also suggest that electronic factors play a significant role in determining the chemical properties of these molecules .

科学研究应用

治疗应用

5-(5-乙基-1,3,4-噁二唑-2-基)-2-甲氧基苯胺,作为更广泛的1,3,4-噁二唑衍生物家族的一部分,已经被探索其在药物化学中的显著潜力。这些化合物因1,3,4-噁二唑环的独特结构而被认为能够有效地与各种酶和受体相互作用,导致广泛的生物活性。研究已经突出了基于1,3,4-噁二唑的衍生物在治疗各种疾病方面的发展,展示了它们在多个领域具有高治疗效力,如抗癌、抗真菌、抗菌、抗结核和抗炎活性等。Verma等人(2019年)的全面系统性综述强调了这些化合物在药物化学中的当前发展,表明它们在创造更活性和毒性更小的药物代理方面具有巨大的发展价值和适用性(Verma et al., 2019)。

药理学意义

此外,1,3,4-噁二唑及其衍生物的合成和药理评价已经展示出有希望的生物活性。这些包括抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌活性,展示了噁二唑衍生物在药物开发中的多功能性。Wang等人(2022年)的综述报告了这些化合物的合成和生物评价方面的最新进展,突出了它们显著的药理活性和作为治疗剂的潜力(Wang et al., 2022)。

合成策略和生物作用

近期研究的重点是开发合成1,3,4-噁二唑衍生物的创新方法及其在治疗多种疾病中的作用,强调了这些化合物在治疗多种疾病中的作用。Nayak和Poojary(2019年)的工作回顾了过去15年对1,3,4-噁二唑候选物的合成和生物应用方面的发展结果,为那些希望探索新的治疗物种的研究人员提供了宝贵的见解(Nayak & Poojary, 2019)。

抗癌和抗病毒活性

特别强调了1,3,4-噁二唑的抗癌和抗病毒活性,其衍生物显示出与各种机制相关的强大生物功能,如酶抑制和生长因子调节。Devi等人(2022年)总结了这些化合物的合成程序和靶向抑制活性,指向它们作为未来癌症和病毒感染治疗的先导分子的潜力(Devi et al., 2022)。

安全和危害

作用机制

Target of Action

The primary targets of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline are currently unknown

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body.

属性

IUPAC Name |

5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-10-13-14-11(16-10)7-4-5-9(15-2)8(12)6-7/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJNFZPZRITRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589907 |

Source

|

| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954326-01-3 |

Source

|

| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)